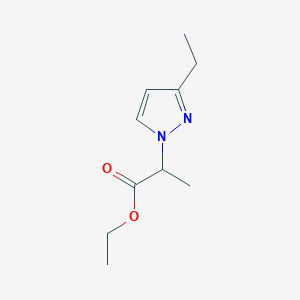
ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-ethylpyrazol-1-yl)propanoate typically involves the reaction of 3-ethylpyrazole with ethyl 2-bromopropanoate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of ethyl 2-(3-ethylpyrazol-1-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.
化学反应分析
Types of Reactions
ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic substitution reactions on the pyrazole ring often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Hydrolysis: this compound hydrolysis yields 2-(3-ethylpyrazol-1-yl)propanoic acid and ethanol.
Reduction: Reduction of the ester yields 2-(3-ethylpyrazol-1-yl)propanol.
Substitution: Nitration of the pyrazole ring yields nitro-substituted derivatives, while bromination yields bromo-substituted derivatives.
科学研究应用
ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl 2-(3-ethylpyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(3-methylpyrazol-1-yl)propanoate: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
Ethyl 2-(3-phenylpyrazol-1-yl)propanoate:
Ethyl 2-(3-chloropyrazol-1-yl)propanoate: The presence of a chlorine atom on the pyrazole ring imparts different reactivity and biological activity.
属性
IUPAC Name |
ethyl 2-(3-ethylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-9-6-7-12(11-9)8(3)10(13)14-5-2/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVERHCQJMJMFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1)C(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
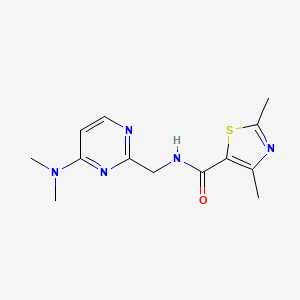
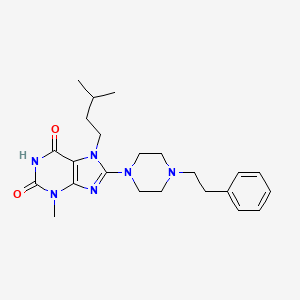
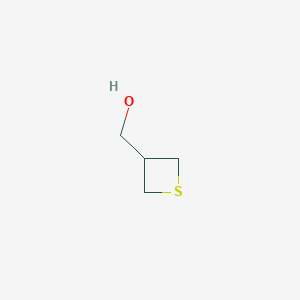
![6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2770803.png)
![2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2770804.png)
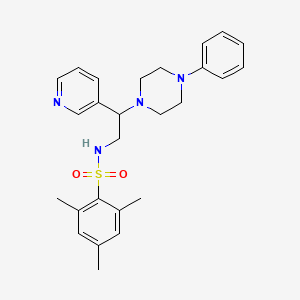
![2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2770808.png)
![1-[(4-fluorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2770809.png)
![Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate](/img/structure/B2770810.png)
acetonitrile](/img/structure/B2770812.png)
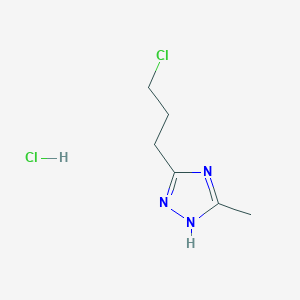

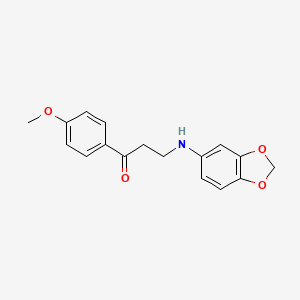
![4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2770820.png)
